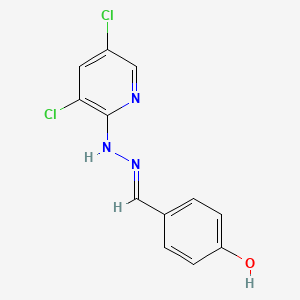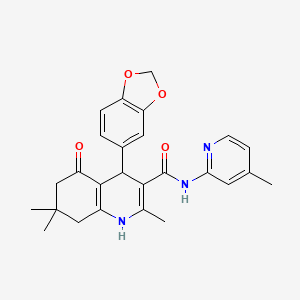![molecular formula C22H23N5O3 B11645249 N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11645249.png)
N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Z)-[(2,4-二甲氧基苯基)氨基][(4,6-二甲基嘧啶-2-基)氨基]亚甲基]苯甲酰胺是一种复杂的 有机化合物,其独特结构包括一个连接到二甲氧基苯基和二甲基嘧啶基的苯甲酰胺核心
准备方法
合成路线和反应条件
N-[(Z)-[(2,4-二甲氧基苯基)氨基][(4,6-二甲基嘧啶-2-基)氨基]亚甲基]苯甲酰胺的合成通常涉及多步 过程。第一步通常包括制备苯甲酰胺核心,然后通过一系列缩合和取代反应引入二甲氧基 苯基和二甲基嘧啶基。这些反应中常用的试剂包括无水溶剂、强碱和催化剂,以促进所需产物的 生成。
工业生产方法
这种化合物的工业生产可能涉及大型间歇式反应器,其中严格控制反应条件以确保高产率 和纯度。使用自动化系统来监控和调节温度、压力和 pH 等反应参数对于优化生产过程至关 重要。
化学反应分析
反应类型
N-[(Z)-[(2,4-二甲氧基苯基)氨基][(4,6-二甲基嘧啶-2-基)氨基]亚甲基]苯甲酰胺经历各种化学反 应,包括:
氧化: 这种反应可以通过氧化剂(如高锰酸钾或过氧化氢)促进。
还原: 可以使用常见的还原剂,如氢化铝锂或硼氢化钠。
取代: 可以使用适当的卤化剂或硝化剂进行卤化或硝化反应。
常用的试剂和条件
这些反应通常需要特定的条件,例如控制温度、惰性气氛和催化剂的存在才能有效地进行。 例如,氧化反应可能需要酸性或碱性条件,而还原反应通常需要无水环境。
形成的主要产品
从这些反应中形成的主要产品取决于所使用的特定试剂和条件。例如,氧化可能产生羟基 化衍生物,而还原可能产生胺衍生物。
科学研究应用
N-[(Z)-[(2,4-二甲氧基苯基)氨基][(4,6-二甲基嘧啶-2-基)氨基]亚甲基]苯甲酰胺在科学研究中有多 种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医学: 由于其独特的结构特征,探索作为药物开发的候选者。
工业: 用于开发具有特定特性的先进材料。
作用机制
N-[(Z)-[(2,4-二甲氧基苯基)氨基][(4,6-二甲基嘧啶-2-基)氨基]亚甲基]苯甲酰胺发挥其作用的机制涉及 与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,从而导致生化途径的 调节。确切的途径和靶标可能因特定应用和使用环境而异。
相似化合物的比较
类似化合物
N-[(Z)-[(2,4-二甲氧基苯基)氨基][(4,6-二甲基嘧啶-2-基)氨基]亚甲基]苯甲酰胺: 与其他苯 甲酰胺衍生物和嘧啶类化合物有相似之处。
独特特征: 其独特的官能团组合和结构构型使其与其他化合物区别开来,可能具有独特的 生物和化学特性。
类似化合物的列表
- N-[(Z)-[(2,4-二甲氧基苯基)氨基][(4,6-二甲基嘧啶-2-基)氨基]亚甲基]苯甲酰胺
- N-[(Z)-[(2,4-二甲氧基苯基)氨基][(4,6-二甲基嘧啶-2-基)氨基]亚甲基]苯甲酰胺类似物
- 苯甲酰胺衍生物
- 嘧啶类化合物
属性
分子式 |
C22H23N5O3 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
N-[(E)-N-(2,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C22H23N5O3/c1-14-12-15(2)24-21(23-14)27-22(26-20(28)16-8-6-5-7-9-16)25-18-11-10-17(29-3)13-19(18)30-4/h5-13H,1-4H3,(H2,23,24,25,26,27,28) |
InChI 键 |
JXRQPHULZWWHTO-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=C(C=C(C=C2)OC)OC)/NC(=O)C3=CC=CC=C3)C |
规范 SMILES |
CC1=CC(=NC(=N1)N=C(NC2=C(C=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11645167.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(2-methoxyethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11645170.png)
![13-benzyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11645171.png)
![(6Z)-6-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645174.png)
![5-benzyl-2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11645177.png)
![4-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11645184.png)
![Tert-butyl 6-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11645192.png)
![Benzyl ({4-(4-chlorophenyl)-3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetate](/img/structure/B11645196.png)

![4-(Ethoxycarbonyl)-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}octanoic acid](/img/structure/B11645199.png)
![4-{2-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11645207.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11645228.png)

![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-benzyl-N-ethylpropanamide](/img/structure/B11645245.png)
